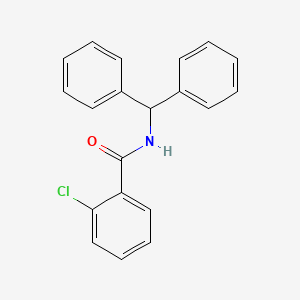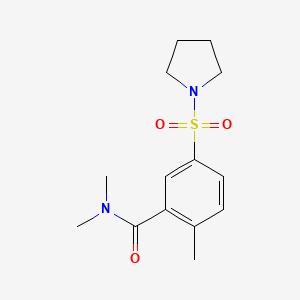![molecular formula C11H9F2N3O2S B5320614 3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5320614.png)
3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole, commonly known as BDTMT, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. BDTMT is a triazole derivative that possesses unique chemical properties, making it a valuable tool for researchers in the fields of chemistry, biology, and pharmacology.
Mechanism of Action
BDTMT exerts its biological effects through the inhibition of enzymes that play a role in the production of ROS. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. By inhibiting the production of ROS, BDTMT can potentially prevent or treat diseases that are caused by oxidative stress.
Biochemical and Physiological Effects:
BDTMT has been shown to have various biochemical and physiological effects, including the inhibition of ROS production, the induction of apoptosis (programmed cell death), and the inhibition of cancer cell proliferation. Additionally, BDTMT has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDTMT in lab experiments is its unique chemical properties, which make it a valuable tool for researchers in various fields. Additionally, BDTMT is relatively easy to synthesize and purify, making it readily available for research purposes. One of the limitations of using BDTMT in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the research and development of BDTMT. One potential direction is the further optimization of BDTMT as a fluorescent probe for the detection of ROS in cells. Another direction is the development of BDTMT-based metal complexes for use in catalytic reactions. Additionally, further research is needed to fully understand the potential therapeutic applications of BDTMT in the treatment of cancer and other diseases.
In conclusion, BDTMT is a valuable tool for researchers in various scientific fields due to its unique chemical properties and potential applications. Further research is needed to fully understand the potential of BDTMT and to develop new applications for this promising compound.
Synthesis Methods
BDTMT can be synthesized using various methods, including the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction results in the formation of BDTMT, which can be purified using chromatography techniques.
Scientific Research Applications
BDTMT has been extensively studied for its potential use in various scientific fields, including chemistry, biology, and pharmacology. In chemistry, BDTMT has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalytic reactions. In biology, BDTMT has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. In pharmacology, BDTMT has been studied for its potential use in the treatment of cancer and other diseases.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(difluoromethylsulfanyl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2S/c1-16-9(14-15-11(16)19-10(12)13)6-2-3-7-8(4-6)18-5-17-7/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKUKFMTFBKEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC(F)F)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5320542.png)
![{5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-furyl}methanol](/img/structure/B5320548.png)

![2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5320555.png)


![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320573.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320578.png)
![N~1~,N~1~-diethyl-N~4~-{2-[(propylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5320579.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320589.png)

![N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5320602.png)
![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5320607.png)
![N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B5320608.png)